molecular formula C4H7N5O5S-2 B11821101 4,5,6-triamino-1H-pyrimidin-2-one;sulfate

4,5,6-triamino-1H-pyrimidin-2-one;sulfate

Katalognummer: B11821101
Molekulargewicht: 237.20 g/mol
InChI-Schlüssel: AXXYYKHTSANFOE-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6-Triamino-1H-pyrimidin-2-one sulfate is a chemical compound with the molecular formula C4H7N5O · H2SO4. It is also known as 4,5,6-triamino-2-hydroxypyrimidine sulfate. This compound is notable for its applications in chemical synthesis and various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-triamino-1H-pyrimidin-2-one sulfate typically involves the reaction of 2,5,6-triaminopyrimidin-4(3H)-one with sulfuric acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the formation of the sulfate salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6-Triamino-1H-pyrimidin-2-one sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized forms, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

4,5,6-Triamino-1H-pyrimidin-2-one sulfate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,5,6-triamino-1H-pyrimidin-2-one sulfate involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5,6-Triamino-1H-pyrimidin-2-one sulfate is unique due to its specific arrangement of amino groups and its sulfate salt form. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C4H7N5O5S-2

Molekulargewicht

237.20 g/mol

IUPAC-Name

4,5,6-triamino-1H-pyrimidin-2-one;sulfate

InChI

InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(10)9-3(1)7;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4)/p-2

InChI-Schlüssel

AXXYYKHTSANFOE-UHFFFAOYSA-L

Kanonische SMILES

C1(=C(NC(=O)N=C1N)N)N.[O-]S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.